5-苯基-1,3,4-恶二唑-2-甲酰肼

描述

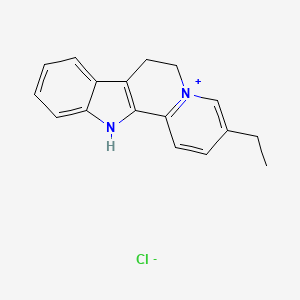

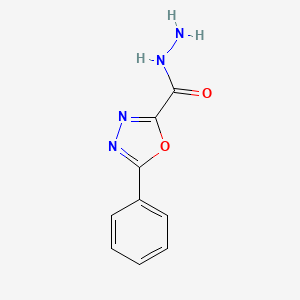

5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide is a heterocyclic compound that has analgesic properties . It belongs to the group of arylidene hydrazides and binds to the opioid receptors in the brain, which causes pain relief .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide, involves various methods. One method involves the direct annulation of hydrazides with methyl ketones, using K2CO3 as a base . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis

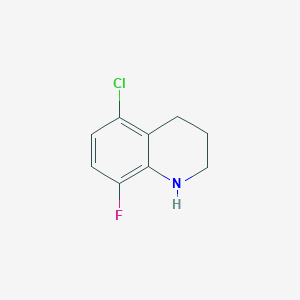

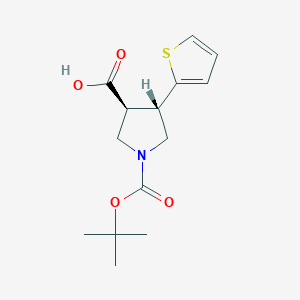

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals .Chemical Reactions Analysis

The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles . An extension to the synthesis of aminated 1,3,4-oxadiazoles using N-benzoyloxy amine coupling partners was also demonstrated .科学研究应用

农业抗真菌剂

5-苯基-1,3,4-恶二唑-2-甲酰肼衍生物在农业中已显示出作为抗真菌剂的巨大潜力。伍等人(2019 年)报告说,这些化合物对各种真菌和卵菌表现出很高的生物活性。值得注意的是,某些衍生物表现出比氟吡菌胺和苯菌灵等现有抗真菌剂更优异的功效。这些发现表明它们在控制植物微生物感染、靶向病原体中的琥珀酸脱氢酶 (SDH) 方面具有潜力 (伍等人,2019 年)。

抗菌活性

多项研究强调了 5-苯基-1,3,4-恶二唑-2-甲酰肼衍生物的抗菌特性。哈立德等人(2016 年)合成了对革兰氏阴性菌和革兰氏阳性菌均表现出中度至强活性的衍生物。这项研究强调了这些化合物在开发新型抗菌剂方面的潜力 (哈立德等人,2016 年)。

抗癌特性

5-苯基-1,3,4-恶二唑-2-甲酰肼衍生物的抗癌特性已在多项研究中得到探讨。阿迪穆尔等人(2014 年)发现某些衍生物对各种癌细胞系表现出细胞毒性,表明它们作为抗癌剂的潜力 (阿迪穆尔等人,2014 年)。此外,古尔等人(2017 年)报道了具有抗菌和溶血活性的衍生物,其中一些对特定微生物物种显示出有希望的低毒性,表明它们在癌症治疗应用的生物筛选中的潜力 (古尔等人,2017 年)。

潜在的抗癌和抗糖尿病剂

尚卡拉等人(2022 年)合成了 1,3,4-恶二唑的新衍生物,并研究了它们的抗癌和抗糖尿病特性。研究发现对 LN229 胶质母细胞瘤细胞系具有显着的细胞毒性,并在糖尿病模型中表现出显着的抗糖尿病活性,突出了这些化合物在治疗癌症和糖尿病方面的治疗潜力 (尚卡拉等人,2022 年)。

结核抑制作用

福克斯等人(2004 年)的研究证明了某些衍生物的结核抑制作用,突出了它们在治疗结核病中的潜在用途。这些化合物对结核菌表现出抑制作用,表明它们在开发结核病治疗的新治疗剂方面发挥的作用 (福克斯等人,2004 年)。

作用机制

Target of Action

The primary targets of 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide are the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play a crucial role in the growth and pathogenicity of bacteria .

Mode of Action

5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide interacts with its targets, CsrA and Xoc3530, resulting in a significant reduction in the motility and pathogenicity of the bacteria

Biochemical Pathways

The compound disrupts the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence . These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .

Result of Action

The result of the action of 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide is a significant reduction in the growth and pathogenicity of bacteria . By targeting key proteins and disrupting essential biochemical pathways, the compound inhibits bacterial motility and virulence .

安全和危害

生化分析

Biochemical Properties

It is known that oxadiazole derivatives exhibit a range of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties

Cellular Effects

Given the broad range of biological activities exhibited by oxadiazole derivatives , it is likely that 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

属性

IUPAC Name |

5-phenyl-1,3,4-oxadiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-11-7(14)9-13-12-8(15-9)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYAUJBFTYCAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)